![molecular formula C18H22N2O3 B14201317 N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide CAS No. 919772-56-8](/img/structure/B14201317.png)
N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an aminoethyl group, a methoxy group, and a methylphenylmethoxy group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide typically involves the condensation of 2-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the binding affinities and specificities of benzamide derivatives with proteins and enzymes.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency, selectivity, and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and adhesives, where they impart specific properties such as improved adhesion, flexibility, and durability.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activities. The methoxy and methylphenylmethoxy groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
Comparison: N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to 4-Methoxy-N-(4-methylbenzyl)benzamide, the presence of the aminoethyl group in this compound enhances its ability to form hydrogen bonds, making it more versatile in chemical reactions and biological interactions. Additionally, the methoxy and methylphenylmethoxy groups provide increased hydrophobicity, which can improve the compound’s solubility and membrane permeability.
Propriétés
Numéro CAS |
919772-56-8 |
|---|---|
Formule moléculaire |
C18H22N2O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C18H22N2O3/c1-13-3-5-14(6-4-13)12-23-15-7-8-16(17(11-15)22-2)18(21)20-10-9-19/h3-8,11H,9-10,12,19H2,1-2H3,(H,20,21) |
Clé InChI |
GRCYAOMWEFDNJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


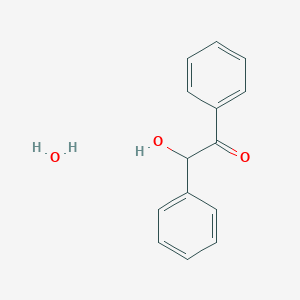
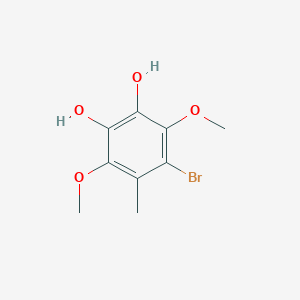
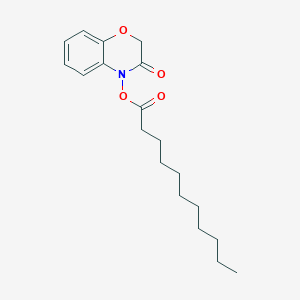
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
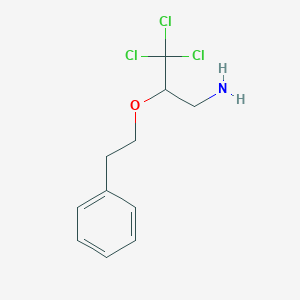
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
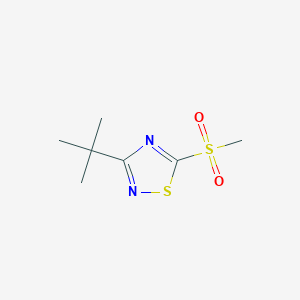
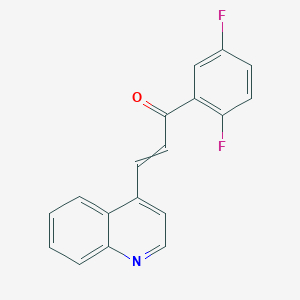
![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)
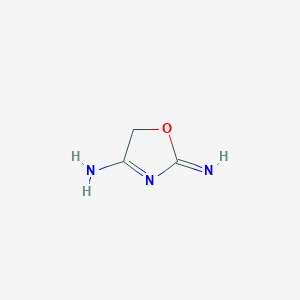
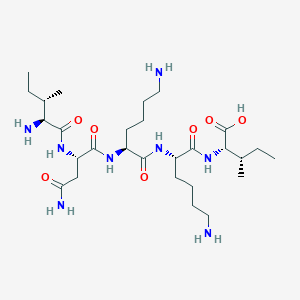

![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
